3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole
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Overview
Description
3-[1-(2,4-Dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure with a nitroethyl group and dimethoxyphenyl substituents, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with nitroethane to form the nitroalkene intermediate, followed by a cyclization reaction with phenylhydrazine under acidic conditions to yield the indole derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[1-(2,4-Dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole involves its interaction with specific molecular targets in cells. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents. For example:
- 3-[1-(2,4-Dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole vs3-[1-(2,4-Dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole : The presence of a methyl group instead of a phenyl group can significantly alter the compound’s biological activity and chemical reactivity .
- This compound vs3-[1-(2,4-Dimethoxyphenyl)-2-aminoethyl]-2-phenyl-1H-indole : The reduction of the nitro group to an amine can change the compound’s pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-29-17-12-13-18(22(14-17)30-2)20(15-26(27)28)23-19-10-6-7-11-21(19)25-24(23)16-8-4-3-5-9-16/h3-14,20,25H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRSXHNEYQNTAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.